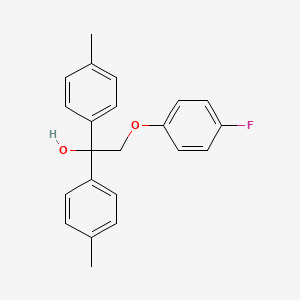
methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in different fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate is not fully understood. However, it has been reported to act as an electron-transporting material in organic electronic devices, facilitating the flow of electrons between the different layers of the device. Additionally, this compound has been reported to undergo various chemical reactions, including nucleophilic substitution and cyclization reactions, which can be exploited in the synthesis of natural products and pharmaceuticals.
Biochemical and physiological effects:
Limited information is available on the biochemical and physiological effects of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate. However, it has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.
实验室实验的优点和局限性
Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate has several advantages and limitations for use in lab experiments. One of the significant advantages is its ease of synthesis using different methods. Additionally, this compound exhibits excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices. However, one of the limitations of this compound is its limited solubility in common organic solvents, which can make it challenging to handle in lab experiments.
未来方向
Several future directions can be explored to further understand the potential applications of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate. One potential direction is to study the mechanism of action of this compound in detail to better understand its electron-transporting properties. Another direction is to explore the potential use of this compound in the synthesis of natural products and pharmaceuticals. Additionally, further studies can be conducted to investigate the potential biomedical applications of this compound, including drug delivery and tissue engineering.
合成方法
Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate can be synthesized using different methods. One such method involves the reaction of 3-cyano-2-methylindole with methyl chloroacetate in the presence of a base catalyst. Another method involves the reaction of 3-cyano-2-methylindole with methyl acrylate in the presence of a base catalyst. Both methods have been reported to yield the desired product with good yields and purity.
科学研究应用
Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Additionally, this compound has been studied for its potential use in the synthesis of indole-based natural products and pharmaceuticals.
属性
IUPAC Name |
methyl 2-(3-cyano-2-methylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-11(7-14)10-5-3-4-6-12(10)15(9)8-13(16)17-2/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASWCQRHPXAKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-2-methyl-indol-1-yl)-acetic acid methyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)
![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)







![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)